N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide
Description
N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide is a synthetic compound that belongs to the class of fluorophenols bearing nitrogenated heterocycle moieties.
Properties
IUPAC Name |
N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3/c1-12(2)20-6-5-7-21(9-8-20)17(22)19-14-11-16(24-4)15(23-3)10-13(14)18/h10-12H,5-9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXLJANESDPDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C(=O)NC2=CC(=C(C=C2F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (2-fluoro-4,5-dimethoxyphenyl)methanol.
Intermediate Formation: This intermediate is then subjected to various reactions, including bromination and subsequent coupling reactions.
Final Compound Formation: The final step involves the formation of the diazepane ring and the attachment of the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as N-bromosuccinimide (NBS) and benzoperoxide (BPO).
Reducing Agents: Such as sodium borohydride (NaBH4).
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential Keap1-Nrf2 protein-protein interaction inhibitor, which could have implications in the treatment of diseases related to oxidative stress.
Biological Studies: The compound’s interaction with key proteins and its antioxidant properties are of interest in biological research.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide involves its interaction with the Keap1-Nrf2 pathway. The compound binds to the Keap1 protein, leading to the dissociation of Nrf2 from Keap1-Kelch. This allows Nrf2 to translocate into the nucleus and exert its antioxidant protective effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide is unique due to its specific structure, which includes a diazepane ring and a carboxamide group. This structure contributes to its potential as a Keap1-Nrf2 protein-protein interaction inhibitor, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
